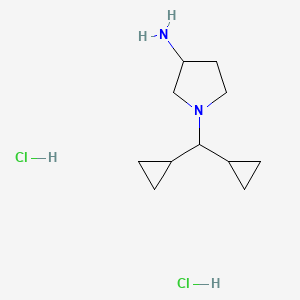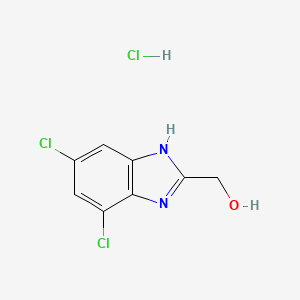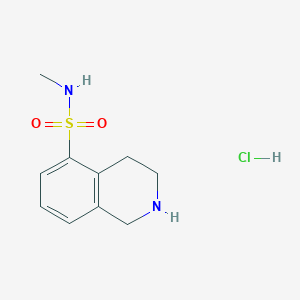
1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride
Overview
Description
Scientific Research Applications
Role in Heterocyclic Compound Synthesis
"Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles" presents comprehensive data on the reactions of arylmethylidene derivatives with various nucleophilic agents, demonstrating the versatility of these reactions in generating a wide range of heterocyclic compounds. This includes amides, pyrrolones, and benzofurans, underscoring the importance of such chemical reactions in organic synthesis and the potential role of 1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride in facilitating these transformations (Kamneva, Anis’kova, & Egorova, 2018).
Applications in Catalysis
"Recent developments in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions" reviews the use of copper-mediated systems in C-N bond formation, showcasing the compound's potential in catalysis, particularly for aromatic, heterocyclic, and aliphatic amines. This highlights the compound's applicability in enhancing the efficiency and sustainability of synthetic processes, potentially reducing environmental impact and improving yield through recyclable catalytic systems (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Drug Discovery and Development
"Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds" discusses the pyrrolidine ring as a critical scaffold in medicinal chemistry, particularly its use in developing compounds for treating human diseases. The review emphasizes the structural diversity and biological activity achieved through modifications of the pyrrolidine scaffold, suggesting the utility of 1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride in drug discovery endeavors. It underscores the importance of stereochemistry and three-dimensional structure in drug design, potentially leading to novel therapeutics with improved efficacy and safety profiles (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).
Safety And Hazards
properties
IUPAC Name |
1-(dicyclopropylmethyl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2.2ClH/c12-10-5-6-13(7-10)11(8-1-2-8)9-3-4-9;;/h8-11H,1-7,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPHEDOZQWMRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)N3CCC(C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474070.png)

![Methyl 8-amino-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474074.png)
![Methyl 2-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1474079.png)

![4-[(Cyclohexylmethyl)amino]-2-pyrimidinol](/img/structure/B1474081.png)

![2-(4-Fluorophenyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474083.png)